

Technical Guide: 5-Chloro-4-iodo-2-methoxybenzamide

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Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-methoxybenzamide

Cat. No.: B7857367

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **5-Chloro-4-iodo-2-methoxybenzamide**, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct data for this specific compound, this guide extrapolates information from closely related analogues and precursors to provide a foundational understanding of its synthesis, potential properties, and relevant experimental procedures. The strategic placement of chloro, iodo, and methoxy groups on the benzamide scaffold offers a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities, making it a valuable scaffold for further chemical exploration.

Physicochemical and Spectral Data

While specific experimental data for **5-Chloro-4-iodo-2-methoxybenzamide** is not readily available in public databases, the following table summarizes expected and extrapolated data based on its constituent functional groups and analyses of similar compounds.

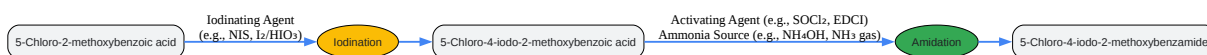
Property	Expected Value	Notes
CAS Number	Not Assigned	As of the date of this document, a specific CAS number has not been assigned, suggesting its novelty or limited commercial availability.
Molecular Formula	C ₈ H ₇ ClINO ₂	Calculated based on the chemical structure.
Molecular Weight	327.51 g/mol	Calculated based on the atomic weights of the constituent elements.
Appearance	Off-white to pale yellow solid	Expected appearance based on similar halogenated aromatic compounds.
Melting Point	180-220 °C (estimated)	Estimation based on related structures. The exact melting point would be dependent on crystalline form and purity.
Solubility	Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.	Expected solubility profile for a compound of this nature. Empirical determination is required for precise values.
¹ H NMR (DMSO-d ₆)	δ 7.5-8.5 (m, 2H, Ar-H), δ 7.0-7.5 (br s, 2H, -CONH ₂), δ 3.9 (s, 3H, -OCH ₃)	Predicted chemical shifts. The aromatic protons and amide protons would require specific assignment through 2D NMR techniques.
¹³ C NMR (DMSO-d ₆)	δ 165-170 (C=O), δ 150-160 (C-O), δ 110-140 (Ar-C), δ 80-90 (C-I), δ 55-60 (O-CH ₃)	Predicted chemical shift ranges for the key carbon atoms.

IR (KBr, cm^{-1})	3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1680-1640 (C=O stretch, Amide I), 1600-1550 (N-H bend, Amide II), 1250-1200 (C-O stretch)	Characteristic infrared absorption bands expected for the functional groups present in the molecule.
Mass Spectrometry	$[\text{M}+\text{H}]^+$ at m/z 328.9, showing characteristic isotopic pattern for Chlorine.	The exact mass and isotopic distribution would be key identifiers in mass spectrometric analysis.

Synthesis and Experimental Protocols

A direct, published synthetic route for **5-Chloro-4-iodo-2-methoxybenzamide** is not currently available. However, a plausible multi-step synthesis can be devised based on established organic chemistry reactions and procedures reported for analogous compounds. The proposed pathway begins with the commercially available 5-Chloro-2-methoxybenzoic acid.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **5-Chloro-4-iodo-2-methoxybenzamide**.

Step 1: Iodination of 5-Chloro-2-methoxybenzoic acid

Objective: To introduce an iodine atom at the C4 position of the benzene ring.

Methodology: This electrophilic aromatic substitution can be achieved using various iodinating reagents. A common method involves the use of N-iodosuccinimide (NIS) in a strong acid medium or a mixture of iodine and an oxidizing agent like iodic acid.

Experimental Protocol (Exemplary):

- To a solution of 5-Chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or sulfuric acid, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
- Collect the solid precipitate by filtration, wash with cold water, and then a saturated solution of sodium thiosulfate to remove any unreacted iodine.
- Dry the crude product, 5-Chloro-4-iodo-2-methoxybenzoic acid, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Amidation of 5-Chloro-4-iodo-2-methoxybenzoic acid

Objective: To convert the carboxylic acid functionality into a primary amide.

Methodology: This transformation typically involves the activation of the carboxylic acid followed by reaction with an ammonia source. Common activating agents include thionyl chloride (SOCl_2) to form an acyl chloride, or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

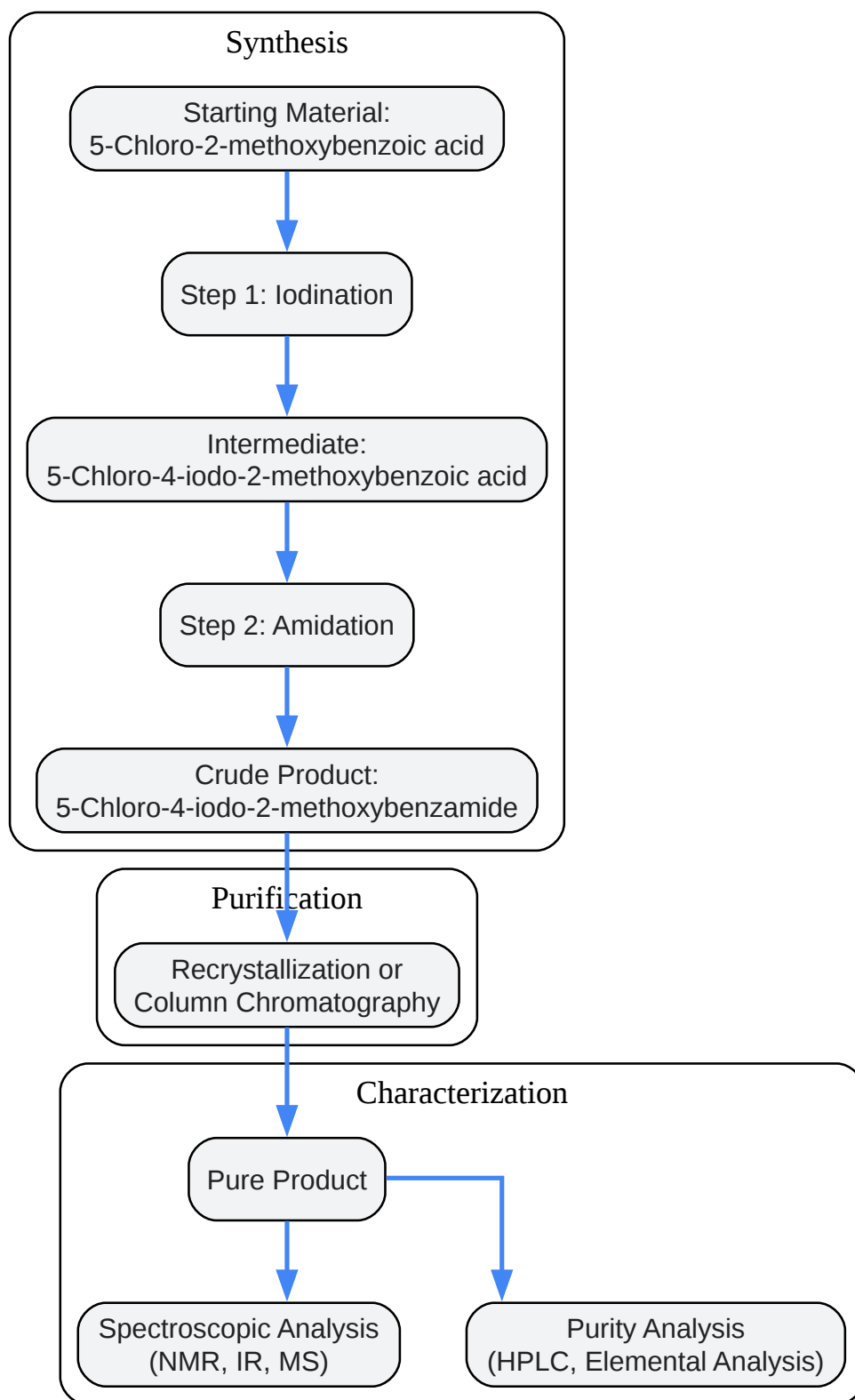
Experimental Protocol (via Acyl Chloride):

- Suspend 5-Chloro-4-iodo-2-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq) and add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the solid dissolves and gas evolution ceases.

- Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-Chloro-4-iodo-2-methoxybenzoyl chloride.
- Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF) and cool to 0 °C.
- Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with water and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **5-Chloro-4-iodo-2-methoxybenzamide**.
- Purify the crude product by recrystallization or column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.



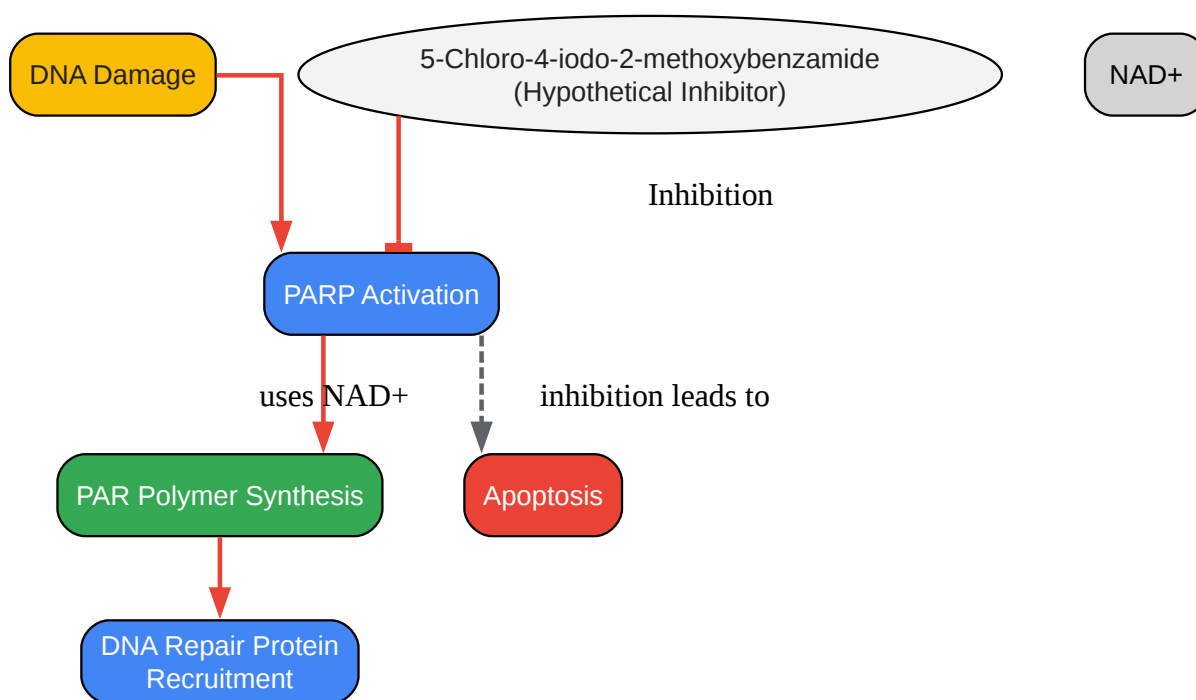
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Caption: Workflow for the synthesis and characterization process.

Potential Applications and Signaling Pathways

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. They are known to interact with various enzymes and receptors. While the specific biological targets of **5-Chloro-4-iodo-2-methoxybenzamide** are yet to be determined, its structural features suggest potential interactions with targets where halogen bonding and hydrogen bonding are crucial for binding.

For instance, many substituted benzamides are known to be inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and genomic stability. The amide moiety can act as a pharmacophore, mimicking the nicotinamide portion of the NAD⁺ substrate.



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Caption: Hypothetical inhibition of the PARP signaling pathway.

Conclusion

5-Chloro-4-iodo-2-methoxybenzamide represents a novel chemical entity with potential for applications in drug discovery and materials science. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles. Further empirical studies are necessary to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and related halogenated benzamide derivatives.

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